An In-Depth Technical Guide to Isofenphos-Oxon: Chemical Structure, Properties, and Analysis
An In-Depth Technical Guide to Isofenphos-Oxon: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofenphos-oxon is the active metabolite of the organophosphate insecticide isofenphos. The transformation from the parent compound, a phosphorothioate, to the oxon form involves the oxidative desulfuration of the P=S bond to a P=O bond. This metabolic activation is a critical step, as isofenphos-oxon is a significantly more potent inhibitor of the enzyme acetylcholinesterase (AChE) than isofenphos itself.[1][2] Understanding the chemical structure, properties, and analytical methodologies for isofenphos-oxon is paramount for toxicological assessments, environmental monitoring, and the development of potential antidotes. This guide provides a comprehensive technical overview of isofenphos-oxon, synthesizing key data and methodologies for professionals in the field.
Chemical Structure and Identification
Isofenphos-oxon is chemically known as propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate.[3] Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom, a departure from the sulfur-containing parent compound, isofenphos.
Key Identifiers:
-
IUPAC Name: propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate[3]
Physicochemical Properties
The physical and chemical properties of isofenphos-oxon are crucial for understanding its environmental fate, bioavailability, and for developing appropriate analytical methods.
| Property | Value | Source(s) |
| Physical State | White, crystalline powder | [7] |
| Melting Point | 36 - 40 °C | [7] |
| Boiling Point | 402.5 °C at 760 mmHg (Predicted) | [8] |
| Solubility | Completely soluble in water. Soluble in acetonitrile. | [5][9] |
| Density | 1.133 g/cm³ (Predicted) | [8] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted) | [8] |
Synthesis and Mechanism of Action
Synthesis
Isofenphos-oxon is primarily formed in biological systems and the environment through the oxidative metabolism of isofenphos. This conversion is typically mediated by cytochrome P450 enzymes in the liver.[1] In a laboratory setting, the synthesis of isofenphos-oxon from isofenphos can be achieved through chemical oxidation. A common method for this type of transformation involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
Proposed Laboratory Synthesis Protocol:
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Dissolution: Dissolve isofenphos in a suitable organic solvent, such as dichloromethane or chloroform.
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Oxidation: Add a solution of m-CPBA in the same solvent to the isofenphos solution, typically at a controlled temperature (e.g., 0 °C to room temperature). The reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography (LC) to track the disappearance of the starting material and the formation of the product.
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Work-up: Once the reaction is complete, the reaction mixture is typically washed with a solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to yield pure isofenphos-oxon.
Analytical Methodologies
The detection and quantification of isofenphos-oxon in various matrices are critical for toxicological studies and environmental monitoring. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common and reliable techniques.
Sample Preparation from Soil
A robust method for the extraction of isofenphos-oxon from soil samples is essential for accurate analysis. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed.
Step-by-Step Protocol for Soil Sample Preparation:
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Sample Weighing: Weigh a representative homogenized soil sample (e.g., 5-10 g) into a 50 mL centrifuge tube.
-
Hydration: If the soil is dry, add a specific amount of water to ensure consistent extraction efficiency.
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Extraction Solvent Addition: Add an appropriate volume of acetonitrile (e.g., 10 mL).
-
Salting Out: Add a salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce phase separation.
-
Shaking: Cap the tube and shake vigorously for a specified time (e.g., 1-2 minutes) to ensure thorough extraction of the analyte into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at a specified speed and time (e.g., 4000 rpm for 5 minutes) to separate the soil particles from the acetonitrile extract.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile extract) to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and MgSO₄ (to remove residual water).
-
Vortexing and Centrifugation: Vortex the d-SPE tube for a short period (e.g., 30 seconds) and then centrifuge again.
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Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: A flow rate suitable for the column dimensions (e.g., 0.3 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
Mass Spectrometry Conditions:
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Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for isofenphos-oxon need to be optimized.
-
Source Parameters: Optimized ion spray voltage, gas flows (nebulizing, heating, drying), and temperatures (interface, heating block, desolvation line).
Toxicology
The primary toxicological concern is acute cholinergic crisis resulting from AChE inhibition. Symptoms can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, paralysis, and respiratory failure. [11]There is also evidence that the parent compound, isofenphos, can cause delayed neurotoxicity. [10]
Environmental Fate
The environmental persistence and fate of isofenphos-oxon are critical for assessing its ecological risk. As a degradation product of isofenphos, its presence in the environment is directly linked to the use of the parent insecticide.
-
Persistence in Soil: Isofenphos-oxon has been identified as a degradation product of isofenphos in soil. [1]The combined half-life of isofenphos and its oxon in soil can be on the order of years, indicating significant persistence. [1]The formation of isofenphos-oxon is influenced by soil conditions such as pH, temperature, and moisture. [7]* Hydrolysis: Organophosphate oxons are generally more susceptible to hydrolysis than their parent thiono compounds, especially under alkaline conditions. While specific hydrolysis half-life data for isofenphos-oxon is limited, the hydrolysis of the parent compound is slow at neutral and acidic pH but increases at higher pH. [4]* Photolysis: The role of photolysis in the degradation of isofenphos-oxon in the environment is not well-documented. However, photodegradation is a known transformation pathway for many organophosphate pesticides. [12]
Conclusion
Isofenphos-oxon, the active metabolite of isofenphos, is a potent acetylcholinesterase inhibitor with significant toxicological and environmental implications. A thorough understanding of its chemical structure, physicochemical properties, and analytical detection methods is essential for researchers and professionals in toxicology, environmental science, and drug development. This guide has provided a consolidated overview of the current knowledge on isofenphos-oxon, highlighting key data and established methodologies. Further research is warranted to fill existing data gaps, particularly concerning its specific acute toxicity and detailed environmental degradation pathways.
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